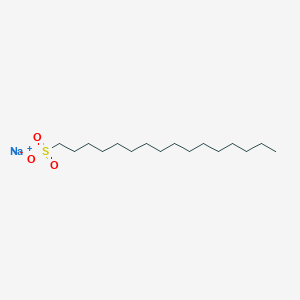

1-Hexadecanesulfonic acid sodium salt

Description

Properties

CAS No. |

15015-81-3 |

|---|---|

Molecular Formula |

C16H34NaO3S |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

hexadecane-1-sulfonic acid |

InChI |

InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19); |

InChI Key |

ZNHNOZBMSGSAGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |

Other CAS No. |

15015-81-3 |

Pictograms |

Irritant |

Related CAS |

15015-81-3 (hydrochloride salt) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Anhydrous Sodium Hexadecanesulfonate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of anhydrous sodium hexadecanesulfonate, a long-chain anionic surfactant of significant interest in various scientific and industrial applications, including pharmaceutical sciences. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, characterization, and application, with a focus on the causal relationships that underpin its utility.

Core Molecular and Physical Properties

Anhydrous sodium hexadecanesulfonate is an organic sodium salt characterized by a 16-carbon alkyl chain attached to a sulfonate group. This amphiphilic structure is the foundation of its surfactant properties.

Molecular Structure:

The structural formula of anhydrous sodium hexadecanesulfonate is CH₃(CH₂)₁₅SO₃Na.[1] This consists of a long, hydrophobic hexadecyl tail and a hydrophilic sulfonate head group.

Caption: Structural representation of sodium hexadecanesulfonate.

Quantitative Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₃NaO₃S | [2] |

| Molecular Weight | 328.49 g/mol | [2] |

| CAS Number | 15015-81-3 | [2] |

| Appearance | White to off-white crystalline powder, flakes, or solid | [1] |

| Solubility | Soluble in water | [1] |

| pKa of Hexadecanesulfonic Acid | Very strong acid (pKa ~ -1.5 to -2) | [3] |

| Critical Micelle Concentration (CMC) | ~0.40 - 0.60 mM for C14-C18 sodium alpha-olefin sulfonates | [1] |

Synthesis of Anhydrous Sodium Hexadecanesulfonate: A Mechanistic Approach

The synthesis of alkyl sulfonates can be achieved through several routes. A common and illustrative method is the Strecker sulfite alkylation , which involves the reaction of an alkyl halide with a sulfite salt.[4] Another viable laboratory and industrial-scale synthesis involves the oxidation of a corresponding thiol.

Experimental Protocol: Synthesis via Oxidation of 1-Hexadecanethiol

This protocol outlines a two-step process: the synthesis of 1-hexadecanethiol from 1-bromohexadecane, followed by its oxidation to sodium hexadecanesulfonate. This approach is often chosen for its relatively clean reaction profile and high yields.

Step 1: Synthesis of 1-Hexadecanethiol

1-Hexadecanethiol can be prepared by reacting 1-bromohexadecane with thiourea.[5]

-

Reaction Principle: This reaction proceeds via an S-alkylisothiouronium salt intermediate, which is then hydrolyzed to the thiol. The use of thiourea is advantageous as it is an easily handled solid and avoids the use of gaseous and odorous hydrogen sulfide.

Step 2: Oxidation of 1-Hexadecanethiol to Sodium Hexadecanesulfonate

-

Reaction Principle: The thiol is oxidized to the corresponding sulfonic acid, which is then neutralized with a sodium base to yield the sodium salt. Strong oxidizing agents are required for this conversion. A mixture of hydrogen peroxide and a suitable catalyst, or other potent oxidizing systems, can be employed. The choice of oxidizing system is critical to prevent over-oxidation or unwanted side reactions.

Caption: Workflow for the synthesis of sodium hexadecanesulfonate.

Analytical Characterization: A Self-Validating System

A robust analytical workflow is essential to confirm the identity, purity, and properties of the synthesized sodium hexadecanesulfonate. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC is a powerful technique for separating long-chain alkyl sulfonates. Due to the lack of a strong chromophore, direct UV detection can be challenging. Therefore, methods employing ion-pair reagents or conductivity detection are often utilized.[6][7]

Experimental Protocol:

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A C8 column is often preferred for long-chain analytes to avoid excessive retention.[8]

-

Mobile Phase: A gradient of methanol or acetonitrile and an aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) or a salt like sodium perchlorate.[8][9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD) or a conductivity detector.[6][9]

-

Causality: The ion-pairing reagent forms a neutral complex with the sulfonate anion, which can then be retained and separated on the nonpolar stationary phase. The organic modifier in the mobile phase is increased over time to elute the more hydrophobic, longer-chain compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The chemical shifts and coupling patterns provide a detailed map of the molecule's carbon and hydrogen framework.[10]

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (in D₂O):

-

~0.8 ppm (triplet): Terminal methyl group (CH₃) of the alkyl chain.

-

~1.2-1.4 ppm (broad multiplet): Methylene groups (CH₂) in the middle of the alkyl chain.

-

~1.6 ppm (multiplet): Methylene group beta to the sulfonate group.

-

~2.8-3.0 ppm (triplet): Methylene group alpha to the sulfonate group, deshielded by the electronegative sulfur atom.

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (in D₂O):

-

~14 ppm: Terminal methyl carbon.

-

~22-33 ppm: Methylene carbons of the alkyl chain.

-

~50-60 ppm: Methylene carbon alpha to the sulfonate group.

-

Causality: The chemical shifts are determined by the local electronic environment of each nucleus. The electronegative sulfonate group withdraws electron density, causing the adjacent (alpha) protons and carbon to be "deshielded" and appear at a higher chemical shift (downfield).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[11]

Characteristic Absorption Bands:

-

2850-2960 cm⁻¹: Strong C-H stretching vibrations of the long alkyl chain.

-

~1465 cm⁻¹: C-H bending (scissoring) vibration of the methylene groups.

-

~1200-1250 cm⁻¹ (strong, asymmetric) and ~1040-1060 cm⁻¹ (strong, symmetric): S=O stretching vibrations of the sulfonate group. These are highly characteristic and confirmatory for the presence of the sulfonate functionality.[12]

-

~720 cm⁻¹: C-S stretching vibration.

Causality: The strong dipole moment of the S=O bonds results in intense absorption bands, making FTIR an excellent tool for confirming the presence of the sulfonate group.

Applications in Research and Drug Development

The unique amphiphilic nature of sodium hexadecanesulfonate makes it a valuable excipient in pharmaceutical formulations, particularly for poorly water-soluble drugs.

Stabilization of Nanocrystals and Nanoemulsions

Principle: For poorly soluble drugs, reducing the particle size to the nanometer range (nanocrystals) can significantly enhance the dissolution rate and bioavailability. However, these high-energy nanoparticles are prone to aggregation. Surfactants like sodium hexadecanesulfonate act as stabilizers by adsorbing onto the surface of the nanoparticles.[4]

-

Mechanism of Stabilization: As an anionic surfactant, sodium hexadecanesulfonate provides electrostatic stabilization. The hydrophobic alkyl tails adsorb to the drug's surface, while the negatively charged sulfonate head groups are exposed to the aqueous medium. This creates a negative surface charge on the nanoparticles, leading to electrostatic repulsion that prevents them from aggregating.[13]

Application Example - Itraconazole Nanocrystals: Itraconazole is a poorly soluble antifungal drug. Studies have shown that anionic surfactants can be effective in stabilizing itraconazole nanocrystals prepared by techniques like media milling or sonoprecipitation.[14] While many studies use sodium dodecyl sulfate (SDS), the longer alkyl chain of sodium hexadecanesulfonate can offer stronger hydrophobic interactions with the drug surface, potentially leading to a more stable formulation.

Caption: Stabilization of a drug nanocrystal by sodium hexadecanesulfonate.

Role in Nanoemulsions for Drug Delivery

Nanoemulsions are nanosized oil-in-water or water-in-oil emulsions used to deliver hydrophobic or hydrophilic drugs, respectively.[15] Sodium hexadecanesulfonate can act as an emulsifying agent, reducing the interfacial tension between the oil and water phases and preventing the coalescence of the nanodroplets.

Safety and Handling

Anhydrous sodium hexadecanesulfonate is a chemical that requires careful handling in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. If handling large quantities of powder, a dust mask or respirator is recommended to avoid respiratory irritation.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry, cool place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Anhydrous sodium hexadecanesulfonate is a well-defined chemical entity with significant potential in research and pharmaceutical development. Its utility is a direct consequence of its amphiphilic molecular structure. A thorough understanding of its synthesis, analytical characterization, and physicochemical properties, as outlined in this guide, is crucial for its effective and reliable application. The principles of electrostatic stabilization and emulsification, driven by its long hydrophobic chain and anionic head group, provide a rational basis for its use in advanced drug delivery systems for poorly soluble compounds.

References

- Dawn Scientific. 1-Hexadecane sulfonic acid sodium salt (Anhydrous) HPLC | IP9907 | CAS 15015-81-3.

- Master Organic Chemistry. Strecker Synthesis.

- Cheronis, N. D., & Entrikin, J. B. (1963). Identification of Organic Compounds. Interscience Publishers.

- Semantic Scholar. Reverse Phase HPLC Analysis of Alkyl Sulfonates with Non-Suppression Conductivity Detection.

- Viana, R., da Silva, A. D., & Pimentel, A. S. (2012). Infrared Spectroscopy of Anionic, Cationic, and Zwitterionic Surfactants. Advances in Physical Chemistry, 2012, 1-10.

- Scheuing, D. R. (Ed.). (1991). Fourier Transform Infrared Spectroscopy in Colloid and Interface Science. American Chemical Society.

- McClements, D. J. (2012). Nanoemulsions versus microemulsions: terminology, differences, and similarities.

- Goddard, E. D., & Ananthapadmanabhan, K. P. (Eds.). (1993). Interactions of Surfactants with Polymers and Proteins. CRC press.

- Holmberg, K., Jönsson, B., Kronberg, B., & Lindman, B. (2002). Surfactants and polymers in aqueous solution. John Wiley & Sons.

- Pharmaceutical Press.

- The Royal Society of Chemistry.

- Sigma-Aldrich. 1-Hexadecanesulfonic acid 98 15015-81-3.

- LiChrom. 1-Hexadecane sulfonic acid sodium salt (Anhydrous) | IP9907 | Dawn Scientific.

- Wikipedia.

- PMC. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.

- Chemistry LibreTexts. 17.4: Sulfonic Acids.

- Reddit. Anyone knows what's the second pKa of sulfonic acids? I'd guess it's about 35 or so.

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- MDPI. The Increased Dissolution and Oral Absorption of Itraconazole by Nanocrystals with an Endogenous Small-Molecule Surfactant as a Stabilizer.

- PubMed. Formulation and stability testing of itraconazole crystalline nanoparticles.

- PMC. Nanoemulsion: an advanced mode of drug delivery system.

- PMC. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles.

- Ottokemi. n-Hexadecane sulphonic acid sodium salt, for HPLC 99% 15015-81-3 India.

- Ulster University.

- PubChem. Hexadecanethiol | C16H34S | CID 18015.

- Agilent. Rapid Critical Micelle Concentration (CMC)

- PubMed. Effect of substitution pattern on 1H, 13C NMR chemical shifts and 1J(CH)

- PubMed.

- NIST WebBook. 1-Hexadecanethiol.

- Wikipedia. Hexadecanethiol.

- Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Sigma-Aldrich. 1-Hexadecanethiol for synthesis 2917-26-2.

- Google Patents. A kind of HPLC analytical method measuring sodium sulphite content.

- ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- ResearchGate. Various types of the stabilizers used for stabilization of... | Download Scientific Diagram.

Sources

- 1. ar.tnjchem.com [ar.tnjchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hexadecanethiol - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Formulation and stability testing of itraconazole crystalline nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Amphiphilic properties and hydrophobicity of C16 sulfonate surfactants

C16 Sulfonate Surfactants: Amphiphilic Architecture & Pharmaceutical Utility

Executive Summary

In the landscape of pharmaceutical formulation, Sodium Hexadecyl Sulfonate (SHS) —often referred to as C16 Sulfonate—occupies a critical niche distinct from its ubiquitous C12 analog (Sodium Dodecyl Sulfate, SDS). While SDS is the standard for protein denaturation and rapid solubilization, SHS offers a superior hydrophobic core volume and enhanced chemical stability due to its direct carbon-sulfur (C-S) bond.

This guide analyzes the amphiphilic properties of C16 sulfonate, focusing on its thermodynamics, hydrophobicity, and application in drug delivery systems. It is designed for researchers requiring a robust surfactant for sustained-release formulations and the solubilization of highly lipophilic active pharmaceutical ingredients (APIs).

Molecular Architecture & Stability

The defining feature of C16 sulfonate is the synergy between its extended hydrophobic tail and its chemically resilient headgroup.

-

Hydrophobic Tail (C16H33-): The hexadecyl chain provides a significantly larger hydrophobic volume than C12 surfactants. This increased volume allows for the solubilization of larger drug molecules and promotes stronger hydrophobic interactions with lipid bilayers and proteins.

-

Hydrophilic Head (SO3-): Unlike sulfates (R-O-SO3-), which are prone to acid hydrolysis, sulfonates (R-SO3-) possess a direct C-S bond. This renders SHS stable across a wide pH range and at elevated temperatures, making it suitable for rigorous pharmaceutical processing conditions (e.g., autoclaving).

Comparative Stability: Sulfonate vs. Sulfate

| Feature | C16 Sulfonate (SHS) | C16 Sulfate (Sodium Cetyl Sulfate) |

| Bond Type | C-S (Carbon-Sulfur) | C-O-S (Ester linkage) |

| Hydrolytic Stability | High (Stable in acid/base) | Low (Hydrolyzes in acid/heat) |

| Thermal Stability | Excellent (>100°C) | Moderate (Degrades >50-60°C) |

| Primary Use | Drug delivery, EOR, Stable emulsions | Cosmetics, mild detergents |

Physicochemical Characterization

The amphiphilic behavior of SHS is governed by its high Krafft point and low Critical Micelle Concentration (CMC).

Key Physicochemical Parameters

| Parameter | Value / Range | Significance in Formulation |

| CMC (25°C) | 0.55 – 0.70 mM | Low CMC implies stable micelles at low concentrations; minimizes toxicity. |

| Krafft Point | 35°C – 45°C | High Krafft point requires heating for initial dissolution; useful for temperature-triggered release. |

| HLB (Davies) | ~38.1 (Theoretical) | Indicates high water solubility, though practical behavior is more lipophilic than SDS. |

| Aggregation Number | ~80 - 100 | Larger aggregates than SDS (~60), providing a larger core for drug cargo. |

| Packing Parameter | ~0.35 - 0.40 | Favors spherical to ellipsoidal micelles; transition to cylindrical at high concentrations. |

Note on HLB: While the Davies equation yields a high theoretical HLB due to the charged headgroup, the practical behavior of SHS is dominated by the C16 tail. In formulation, it acts as a powerful solubilizer for Class II/IV drugs (BCS classification) but often requires co-surfactants to lower the Krafft point for room-temperature stability.

Thermodynamics of Micellization

The formation of SHS micelles is an entropy-driven process. The "hydrophobic effect" drives the structuring of water molecules around the C16 chain, forcing the tails to aggregate to release this structured water.

Visualization: Micellization Energetics

Caption: Thermodynamic pathway of C16 sulfonate micellization driven by the entropic gain of water release.

Pharmaceutical Applications

A. Sustained Drug Release Systems

Recent studies utilize SHS to modify nanocarriers, such as Halloysite Nanotubes (HNTs).[1] The C16 tail adsorbs onto the nanotube surface or penetrates the lumen, creating a hydrophobic barrier that slows the release of hydrophilic drugs or enhances the loading of lipophilic drugs like Levofloxacin.

-

Mechanism: The long alkyl chain creates a "molecular gate," retarding diffusion and extending therapeutic windows.

B. Protein-Surfactant Complexation

SHS binds to proteins with high affinity. The C16 tail can penetrate hydrophobic pockets of proteins (e.g., Albumin) more effectively than shorter chains, inducing conformational changes useful for:

-

Viral Inactivation: Disruption of lipid envelopes.

-

Exfoliation: Stabilizing 2D materials (e.g., Bi2S3) for bio-imaging applications.

Experimental Protocols

Protocol A: CMC Determination via Conductivity

A robust method relying on the change in charge transport efficiency upon micelle formation.

Materials: Sodium Hexadecyl Sulfonate (purified), HPLC-grade water, Conductivity meter (calibrated).

-

Stock Preparation: Prepare a 5.0 mM stock solution of SHS in water. Note: Heat to 50°C (above Krafft point) to ensure complete dissolution.

-

Titration: Maintain the solution at 50°C using a jacketed beaker. Add the stock solution stepwise into 50 mL of water.

-

Measurement: Record conductivity (

) after each addition once the reading stabilizes. -

Analysis: Plot

vs. Concentration (-

Pre-CMC: Linear increase (slope

). -

Post-CMC: Linear increase with lower slope (

) due to counterion binding. -

Result: The intersection of lines

and

-

Protocol B: Hydrophobicity Probing via Pyrene Fluorescence

A sensitive method to determine the micropolarity of the micelle core.

Materials: Pyrene (probe), SHS, Fluorescence Spectrophotometer.

-

Probe Solution: Prepare a

pyrene solution in water. -

Sample Series: Prepare SHS concentrations ranging from 0.01 mM to 5 mM using the pyrene solution as the solvent.

-

Incubation: Heat to 50°C for 1 hour, then equilibrate at measurement temperature (must be > Krafft point or use co-solvent).

-

Spectroscopy: Excite at 334 nm. Scan emission from 350–450 nm.

-

Data Processing: Measure intensities of Peak 1 (

at ~373 nm) and Peak 3 ( -

Interpretation: Plot

ratio vs. log[SHS].-

Sigmoidal Drop: Indicates transfer of pyrene from water (high polarity) to the micelle core (low polarity).

-

Inflection Point: Corresponds to the CMC.

-

Workflow Visualization

Caption: Decision matrix and workflow for determining CMC of high-Krafft point surfactants.

References

-

BenchChem. (2025).[2] Critical micelle concentration of Ammonium hexadecyl sulfate and analogs. Retrieved from

-

Valente, A. J. M., et al. (2006).[3] Interactions between β-Cyclodextrin and some Sodium Alkyl Sulfates and Sulfonates as Seen by Electrical Conductivity. Portugaliae Electrochimica Acta.[3] Retrieved from

-

Wang, Y., et al. (2026). Chain-length-dependent anionic surfactant modification of halloysite nanotubes for enhanced levofloxacin loading and sustained release. ResearchGate. Retrieved from

-

MDPI. (2025). Water-Based Bi2S3 Nano-Inks Obtained with Surfactant-Assisted Liquid Phase Exfoliation. Retrieved from

-

Ataman Kimya. Sodium C14-16 Olefin Sulfonate: Properties and Applications. Retrieved from

Sources

Technical Deep Dive: Sodium Hexadecanesulfonate vs. Sodium Cetyl Sulfate

A Guide to Structural, Physicochemical, and Application Differences in Drug Development

Executive Summary

In the high-stakes arena of drug formulation and analytical chemistry, the confusion between Sodium Hexadecanesulfonate (SHS) and Sodium Cetyl Sulfate (SCS) is a common but potentially disastrous error. While both are anionic surfactants with a 16-carbon alkyl tail, their headgroup chemistries dictate vastly different stability profiles and chromatographic behaviors.

-

The Critical Distinction: SHS possesses a chemically robust carbon-sulfur (

) bond. SCS possesses a labile ester linkage ( -

The Consequence: Substituting SCS for SHS in Ion-Pair Chromatography (IPC) leads to retention time drift and background noise due to on-column degradation. In formulation, SCS requires strict pH control, whereas SHS withstands aggressive processing conditions.

This guide provides the structural evidence, physicochemical data, and validated protocols required to select the correct reagent for your specific application.

Molecular Architecture

The fundamental difference lies in the linkage between the hydrophobic tail and the hydrophilic headgroup. This single bond dictates the molecule's reactivity.

| Feature | Sodium Hexadecanesulfonate (SHS) | Sodium Cetyl Sulfate (SCS) |

| IUPAC Name | Sodium 1-hexadecanesulfonate | Sodium hexadecyl sulfate |

| Common Synonyms | Sodium cetyl sulfonate | Sodium palmityl sulfate |

| CAS Number | 15015-81-3 | 1120-01-0 |

| Molecular Formula | ||

| Linkage Type | Sulfonate (Direct C-S bond) | Sulfate (Ester C-O-S linkage) |

| Oxidation State (S) | +5 (Formal assignment context) | +6 (Formal assignment context) |

| Headgroup Geometry | Tetrahedral, compact | Tetrahedral, slightly bulkier |

Structural Visualization

The following diagram contrasts the stable sulfonate linkage with the hydrolytically vulnerable sulfate ester.

Figure 1: Structural comparison highlighting the direct C-S bond in sulfonates vs. the ester linkage in sulfates.

Physicochemical Profiling

Researchers must account for differences in micellization and solubility, which affect mobile phase preparation and formulation stability.

Critical Micelle Concentration (CMC) & Krafft Point

Sulfonates generally exhibit higher CMCs than their sulfate counterparts due to differences in headgroup hydration and electrostatic repulsion.

| Property | Sodium Hexadecanesulfonate (SHS) | Sodium Cetyl Sulfate (SCS) | Implication |

| CMC (25°C) | ~0.9 – 1.0 mM | ~0.4 – 0.6 mM | SCS aggregates at lower concentrations; SHS remains monomeric longer. |

| Krafft Point | > 50°C (High) | ~45°C | Both require heating to dissolve in aqueous buffers. |

| pH Stability | Excellent (pH 1–13) | Poor (Hydrolyzes < pH 5) | SHS is mandatory for acidic mobile phases. |

| Counterion Effect | Sensitive to | Sensitive to | Avoid potassium buffers for both; use sodium or ammonium. |

Technical Insight: The Krafft point of C16 surfactants is significantly above room temperature. When using these in chromatography, the mobile phase must be maintained at ≥50°C to prevent precipitation inside the HPLC column, which can cause irreversible backpressure spikes.

The Stability Factor: Hydrolysis Mechanics

The most significant operational difference is chemical stability.

The Sulfate Vulnerability (SCS)

Alkyl sulfates undergo acid-catalyzed hydrolysis . In acidic mobile phases (commonly used in IPC to suppress silanol activity), SCS degrades into cetyl alcohol and sodium bisulfate.

-

Reaction:

-

Autocatalysis: The production of bisulfate (

) further lowers the pH, accelerating the reaction. -

Chromatographic Impact:

-

Ghost Peaks: Cetyl alcohol accumulates and elutes as a hydrophobic ghost peak in gradient runs.

-

Drifting Retention: As the concentration of the pairing ion (SCS) decreases, analyte retention times shift earlier.

-

The Sulfonate Advantage (SHS)

The

Figure 2: Stability pathways. SCS degrades in acid; SHS remains stable.

Application Vector: Ion-Pair Chromatography (IPC)[1][2]

In IPC, these reagents are used to retain polar, ionizable analytes (usually basic drugs) on a hydrophobic stationary phase (C18).

Why Selectivity Differs

Even if stability were not an issue, SCS and SHS are not interchangeable due to selectivity differences:

-

Headgroup Size: The sulfate group (

) is spatially larger than the sulfonate group ( -

Hydration Shell: Sulfates are more strongly hydrated. This can result in slightly lower retention of the ion-pair complex compared to the sulfonate analogue in some mobile phases.

Recommendation:

-

Use SHS (Sulfonate) for all new method development to ensure robustness.

-

Use SCS (Sulfate) only if replicating a legacy method where selectivity cannot be reproduced with the sulfonate.

Experimental Protocols

Protocol A: Hydrolytic Stability Stress Test

Purpose: To validate the stability of the surfactant reagent before use in critical long-term studies.

Materials:

-

Surfactant Sample (SHS or SCS)

-

0.1 M HCl

-

HPLC Vials

-

Heating Block

Method:

-

Preparation: Prepare a 5 mM solution of the surfactant in 0.1 M HCl (pH ~1).

-

Baseline: Inject the fresh solution immediately into an HPLC (C18 column, 100% Methanol mobile phase, ELSD or Conductivity detection). Record the peak area of the surfactant.

-

Stress: Incubate the remaining solution at 60°C for 4 hours.

-

Analysis: Inject the stressed sample.

-

Calculation:

-

Acceptance Criteria: SHS should show < 2% degradation. SCS will typically show > 20% degradation.[1]

-

Protocol B: Determination of CMC via Conductivity

Purpose: To determine the precise CMC of your specific lot of surfactant, as impurities (homologs) can shift this value.

Materials:

-

Conductivity Meter (calibrated)

-

Water jacketed beaker (maintained at 50°C to ensure solubility above Krafft point)

-

Concentrated Surfactant Stock (20 mM)

Method:

-

Setup: Place 50 mL of HPLC-grade water in the jacketed beaker at 50°C. Measure baseline conductivity (

). -

Titration: Add the surfactant stock in small increments (e.g., 0.1 mL).

-

Equilibration: Stir for 2 minutes after each addition and record conductivity.

-

Plotting: Plot Conductivity (

) vs. Concentration (mM). -

Analysis: The plot will show two linear regions with different slopes. The intersection of these lines is the CMC .

-

Note: The slope decreases after the CMC because micelles are less mobile/conductive per unit charge than free monomers.

-

Decision Matrix

Use this workflow to select the appropriate reagent.

Figure 3: Decision matrix for surfactant selection in chromatography and formulation.

References

-

BenchChem. (2025).[2][3] Critical micelle concentration of Ammonium hexadecyl sulfate (referenced to Sodium Hexadecyl Sulfate data). Retrieved from

-

Wikipedia. (2025). Critical micelle concentration (Data for Sodium Alkyl Sulfates). Retrieved from

-

ResearchGate. (2025).[4] Striking differences between alkyl sulfate and alkyl sulfonate when mixed with cationic surfactants. Retrieved from

-

Sigma-Aldrich. (2025). 1-Hexadecanesulfonic acid sodium salt Product Specification. Retrieved from

-

Shimadzu. (2025). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from

Sources

Methodological & Application

Protocol: Preparation and Optimization of Sodium Hexadecanesulfonate (SHS) Mobile Phases

Abstract & Scientific Foundation

Sodium Hexadecanesulfonate (SHS), also known as Sodium Cetylsulfonate, is a long-chain (

Mechanism of Action: Dynamic Ion Exchange

While often termed "Ion-Pairing," the dominant mechanism for

Critical Consideration: The Solubility & CMC Paradox

-

Solubility: SHS has poor solubility in cold water and high-organic environments. It behaves more like a soap than a salt.

-

Critical Micelle Concentration (CMC): The CMC of SHS is extremely low (~0.6 - 0.9 mM in water). Standard IPC methods use 5 mM. Consequently, without organic modifiers, SHS forms micelles, which can cause baseline noise and alter retention mechanisms.

-

Thermodynamic Hysteresis: Once adsorbed to the column, SHS is kinetically slow to desorb. This leads to massive equilibration times (often >50 column volumes) and necessitates column dedication.

Materials & Equipment

| Component | Grade | Specification | Note |

| Sodium Hexadecanesulfonate | HPLC Grade | >98% Purity | Solid white powder. Store at RT. |

| Water | Milli-Q / HPLC | 18.2 MΩ·cm | Must be freshly generated. |

| Phosphate Buffer Salts | HPLC Grade | Avoid Potassium salts if solubility is borderline in high MeOH. | |

| Organic Modifier | HPLC Grade | Methanol (MeOH) | Preferred. Better solubility for SHS than Acetonitrile. |

| Filtration | Membrane | 0.22 µm Nylon or PVDF | Crucial. Do not use paper filters. |

| Column | C18 | End-capped | MUST BE DEDICATED to this method. |

Step-by-Step Preparation Protocol

Target Concentration: 5 mM Sodium Hexadecanesulfonate in 20 mM Phosphate Buffer (pH 3.0) / Methanol (50:50 v/v).[1]

Phase A: Aqueous Buffer Preparation (The "Solubilization Step")

Rationale: SHS dissolves poorly in high-salt or acidic cold water. We dissolve it in pure water with heat first.

-

Weighing: Weigh the required amount of Sodium Hexadecanesulfonate (approx. 1.64 g for 1 L of final aqueous portion) into a clean beaker.

-

Initial Dissolution: Add ~80% of the required volume of HPLC-grade water.

-

Thermal Activation: Heat the solution to 50–60°C with gentle stirring.

-

Why: This overcomes the Kraft point, ensuring the surfactant monomers fully disperse rather than forming gelatinous clumps.

-

-

Buffer Addition: Once the SHS is fully dissolved and the solution is clear, add the pre-weighed Phosphate buffer salts.

-

Caution: Adding salts before the SHS is dissolved can "salt out" the surfactant, making it impossible to dissolve.

-

-

Cooling & pH Adjustment: Allow the solution to cool to room temperature. Adjust pH to 3.0 (or target) using Phosphoric Acid (

).-

Note: Do not use Hydrochloric Acid (chloride ions can corrode stainless steel and affect UV cutoff).

-

-

Volume Adjustment: Top up to the final volume with water.

Phase B: Filtration (The "System Saver")

-

Filter: Pass the entire aqueous buffer (Phase A) through a 0.22 µm membrane filter .

-

Why: This removes micro-precipitates that act as nucleation sites for larger crystals inside the pump heads.

-

Phase C: Mobile Phase Mixing

-

Mixing: Combine the Aqueous Buffer (Phase A) and Methanol (Phase B) in the required ratio (e.g., 50:50).

-

Technique: Add the Organic solvent slowly to the Aqueous buffer with constant stirring. Rapid addition can cause local high-organic concentrations, precipitating the SHS.

-

-

Degassing: Ultrasonicate for 10 minutes.

-

Warning: Do not over-sonicate; heat generation can evaporate Methanol, changing retention times.

-

Visual Workflow: Preparation Logic

Caption: Workflow emphasizing the thermal dissolution of SHS prior to salt addition to prevent precipitation.

System Suitability & Column Care

Column Dedication

Mandatory: Columns exposed to

-

Labeling: Mark the column clearly: "DEDICATED: SHS / IPC ONLY".

-

Storage: Store in 50:50 Methanol/Water (no buffer) if used within a week. For long term, flush with 100% Methanol.

Equilibration Protocol

Because SHS modifies the stationary phase surface, equilibration takes significantly longer than standard RPC.

-

Flow Rate: Set to standard flow (e.g., 1.0 mL/min).

-

Volume: Flush with at least 50–100 Column Volumes of the mobile phase.

-

Check: Monitor the baseline stability. Drift indicates the surface is still adsorbing surfactant.

Emergency Cleaning / Regeneration

If you accidentally use a non-dedicated column or observe severe ghost peaks:

-

Warm Water Flush: 20 Column Volumes (CV) of Warm Water (50°C). Removes buffer salts.[2][3]

-

Gradient Wash: 5% MeOH

95% MeOH over 60 minutes. -

The "Desperate" Step: 20 CV of 50:50 Methanol : Isopropanol (IPA).

-

Note: IPA helps solubilize the long hydrophobic tail of SHS better than MeOH alone.

-

-

Re-equilibration: Return to initial mobile phase.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Pump | "Salting out" or High ACN | Use Methanol instead of ACN. Ensure buffer concentration < 25 mM. Filter mobile phase daily. |

| Baseline Drift (Long) | Slow adsorption of SHS | Increase equilibration time. Do not turn off flow; recycle mobile phase at low flow (0.1 mL/min) overnight. |

| Ghost Peaks | Micelle formation / Impurities | Use "HPLC Grade" SHS only. Impurities in technical grade surfactants concentrate on the column and elute randomly. |

| High Backpressure | Particulates or Precipitation | Replace column frit. Ensure Phase A was filtered before mixing with Phase B. |

| Retention Time Shift | Temperature fluctuation | SHS adsorption is temperature-dependent. Use a column oven (controlled to ±0.5°C). |

Mechanistic Visualization

Caption: The "Dynamic Ion Exchange" mechanism where SHS modifies the C18 surface to retain cationic analytes.

References

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

-

Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

-

ResearchGate. (2024).[2][4] How to remove ion-pairing reagents from a Polar C18 column? Retrieved from [Link]

-

Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.[5][6] Retrieved from [Link]

-

Pharma Guideline. (2011).[7] Guideline for Preparation of Mobile Phase Required for HPLC.[1][7][8] Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. itwreagents.com [itwreagents.com]

- 7. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]

- 8. nacalai.com [nacalai.com]

Application Note: High-Performance Reverse Iodine Transfer Polymerization (RITP) in Emulsion

Executive Summary

This application note details the protocol for conducting Reverse Iodine Transfer Polymerization (RITP) in an ab initio emulsion system, specifically utilizing 1-Hexadecanesulfonic acid sodium salt (SHS) as the anionic surfactant.

While Sodium Dodecyl Sulfate (SDS) is the industry standard for emulsion polymerization, SHS (a C16 homolog) offers distinct advantages in thermodynamic stability and particle size control due to its longer hydrophobic tail. However, its use requires strict adherence to temperature protocols due to its higher Krafft point. This guide provides a robust method for synthesizing controlled, living polymer latexes (e.g., poly(n-butyl acrylate) or polystyrene) with narrow particle size distributions and high chain-end fidelity.

Scientific Framework

The RITP Mechanism

RITP is a Controlled Radical Polymerization (CRP) technique that uses molecular iodine (

The process follows three distinct phases:

-

Inhibition (The "Brown" Phase): The radical initiator decomposes. Generated radicals immediately react with

(a radical scavenger) to form monomer-iodine adducts ( -

Consumption: Once free

is depleted, the solution fades to colorless/white. -

Degenerative Transfer (The "Living" Phase): The formed alkyl iodides act as Chain Transfer Agents (CTAs). Propagating radicals exchange iodine atoms with dormant chains, regulating growth.

Why 1-Hexadecanesulfonic Acid Sodium Salt?

The choice of surfactant is critical in heterogeneous polymerization.

-

Hydrophobicity: The C16 tail of SHS provides a lower Critical Micelle Concentration (CMC) compared to C12 (SDS), potentially leading to greater stability of the latex particles during the nucleation phase.

-

Thermodynamics: SHS forms more robust micelles but has a significantly higher Krafft Point (solubility temperature) than SDS.

-

Critical Constraint: The polymerization temperature must exceed the Krafft point of SHS (approx. 30–50°C depending on concentration) to ensure the surfactant is dissolved and active. Operating below this temperature will cause surfactant crystallization and emulsion failure.

Visualizing the Pathway

RITP Reaction Mechanism

The following diagram illustrates the transition from the inhibition phase to the active polymerization equilibrium.

Figure 1: The RITP mechanism showing the conversion of iodine into dormant species and the subsequent degenerative transfer equilibrium.

Experimental Protocol: Ab Initio Emulsion Polymerization

Target Polymer: Poly(n-butyl acrylate) (PnBA) Target Solid Content: ~20% Target Temperature: 85°C (Crucial for SHS solubility)

Materials Checklist

| Component | Reagent | Role | Notes |

| Monomer | n-Butyl Acrylate (nBA) | Reactant | Must be inhibitor-free (pass through basic alumina). |

| Control Agent | Molecular Iodine ( | Radical Trap | Weigh quickly to avoid sublimation loss. |

| Surfactant | 1-Hexadecanesulfonic acid sodium salt | Stabilizer | Purity >98% . Ensure it is the sulfonate, not sulfate. |

| Initiator | Potassium Persulfate (KPS) | Radical Source | Water-soluble. |

| Medium | Deionized Water | Solvent | Degassed. |

Step-by-Step Methodology

Phase 1: Preparation of Phases

-

Aqueous Phase (The "Hot" Mix):

-

In a flask, add Deionized Water (80 mL).

-

Add Sodium 1-Hexadecanesulfonate (0.6 g).

-

CRITICAL STEP: Heat the mixture to 60°C with stirring until the surfactant is completely dissolved and the solution is clear. Do not proceed if the solution is cloudy.

-

-

Organic Phase (The "Active" Mix):

-

In a separate vial, dissolve Molecular Iodine (

, 0.15 g) in n-Butyl Acrylate (20 g). -

Stir until the iodine is fully dissolved. The monomer will turn a deep, transparent brown.

-

Phase 2: Emulsification & Deoxygenation

-

Transfer the Organic Phase into the warm Aqueous Phase (maintained >50°C).

-

Stir magnetically at 500 RPM for 10 minutes to form a coarse pre-emulsion.

-

Degassing: Purge the mixture with Nitrogen (

) or Argon for 30 minutes.-

Note: Keep the flask warm during purging to prevent surfactant precipitation.

-

Phase 3: Polymerization

-

Heat the reactor to 85°C .

-

Dissolve Potassium Persulfate (KPS, 0.25 g) in a small volume (2 mL) of degassed water.

-

Inject the KPS solution into the reactor to start the reaction (

). -

Observation:

-

0–45 mins: The emulsion will remain brown/orange (Inhibition Period).

-

~60 mins: The color will fade to pale yellow, then white. This indicates

is consumed and polymerization has begun.

-

-

Continue the reaction for 4–6 hours at 85°C.

Phase 4: Termination & Recovery

-

Cool the reactor to room temperature.

-

Note: Upon cooling, the surfactant may crystallize, causing the latex to thicken or show sediment. This is normal for C16 sulfonates.

-

Filter the latex through a nylon mesh if necessary.

Characterization & Validation

To validate the "Livingness" and stability of the RITP process, perform the following analyses.

Quantitative Data Summary (Typical Results)

| Parameter | Method | Typical Value | Interpretation |

| Conversion | Gravimetry | >90% | High efficiency after induction period. |

| Particle Size ( | DLS | 80 – 100 nm | Small, uniform particles indicate good SHS stabilization. |

| Polydispersity (PDI) | GPC (THF) | 1.4 – 1.8 | Typical for RITP (broader than RAFT, but controlled). |

| Mn (Theoretical) | Calculation | Matches Exp. |

Workflow Diagram

Figure 2: Experimental workflow emphasizing the temperature-dependent solubility steps.

Troubleshooting & Expert Tips

The "Krafft Point" Trap

-

Symptom: White flakes appear in the aqueous phase before mixing.

-

Cause: The temperature dropped below the Krafft point of Sodium Hexadecanesulfonate.

-

Fix: Re-heat to 60°C until clear. Do not add the monomer until the surfactant is fully dissolved, or particle nucleation will be uncontrolled.

The "Eternal Brown" Emulsion

-

Symptom: The reaction never turns white; no polymer forms.

-

Cause: Too much Iodine relative to Initiator, or Oxygen contamination.

-

Fix: Ensure the molar ratio of Initiator to Iodine is sufficient (typically

is required to overcome inhibition quickly). Ensure thorough degassing.

pH Drift

-

Insight: RITP generates HI (Hydroiodic acid) as a byproduct of hydrolysis, which can destabilize anionic surfactants.

-

Protocol Adjustment: If latex instability is observed (coagulation), add a small amount of buffer (Sodium Bicarbonate) to the aqueous phase to maintain neutral pH.

References

-

Kumru, B. (2022).[2] Emerging Concepts in Iodine Transfer Polymerization. TU Delft Repository. [Link] (Note: Search "Kumru Iodine Transfer Polymerization TU Delft" for direct PDF access).

-

Lacroix-Desmazes, P., et al. (2005). Reverse Iodine Transfer Polymerization of Methyl Acrylate and n-Butyl Acrylate. Macromolecules, 38(15), 6299–6309. [Link]

-

Tonnar, J., & Lacroix-Desmazes, P. (2007).[3] Controlled Radical Polymerization of Styrene by Reverse Iodine Transfer Polymerization (RITP) in Miniemulsion. Macromolecules, 40(17), 6076–6081. [Link]

-

Teo, V. L., et al. (2016). Ab Initio Emulsion Polymerization via Reverse Iodine Transfer Polymerization. Polymer Chemistry. [Link]

Sources

Emulsion polymerization of styrene using sodium hexadecanesulfonate emulsifier

Application Note: High-Stability Polystyrene Latex Synthesis via Sodium Hexadecanesulfonate Emulsification

Executive Summary

This application note details the synthesis of monodisperse polystyrene (PS) latex nanoparticles using Sodium Hexadecanesulfonate (SHS) as the primary emulsifier. Unlike the ubiquitous Sodium Dodecyl Sulfate (SDS), SHS features a longer hydrophobic tail (

Why SHS?

-

Hydrolytic Stability: The

bond in sulfonates is resistant to acid/base hydrolysis compared to the labile -

Thermodynamic Control: The lower Critical Micelle Concentration (CMC) of

surfactants (

Target Audience: Formulation chemists, drug delivery researchers, and materials scientists requiring stable, surfactant-defined colloidal standards.

Theoretical Basis: The Smith-Ewart Mechanism

The polymerization follows the classical Smith-Ewart Theory , divided into three intervals. Understanding these intervals is critical for controlling particle size and polydispersity.

-

Interval I (Nucleation): Water-soluble initiators generate radicals that enter monomer-swollen micelles.[1] This is the particle-formation stage.[1]

-

Interval II (Growth): Micelles disappear; monomer droplets serve as reservoirs, diffusing monomer through the aqueous phase to the growing polymer particles.[1] Rate is constant (

). -

Interval III (Depletion): Monomer droplets are exhausted.[1] The reaction rate decreases as the remaining monomer in the particles is consumed.[2]

Mechanism Visualization

The following diagram illustrates the kinetic pathway, emphasizing the role of the SHS micelle.

Figure 1: Kinetic pathway of emulsion polymerization. Radicals initiate nucleation within SHS micelles, fed by monomer diffusion from larger droplets.

Materials & Equipment

Reagents:

-

Monomer: Styrene (

). Must be washed with 10% NaOH to remove tert-butylcatechol (TBC) inhibitor, then washed with DI water and dried over -

Emulsifier: Sodium Hexadecanesulfonate (SHS,

). -

Initiator: Potassium Persulfate (KPS).[3] Recrystallize from warm water if yellowed.

-

Buffer: Sodium Bicarbonate (

).[3] -

Solvent: Deionized (DI) Water (

), degassed.

Equipment:

-

Three-neck round-bottom flask (250 mL).

-

Reflux condenser.

-

Mechanical stirrer (Teflon blade) – Magnetic stirring is discouraged due to shear instability.

-

Nitrogen (

) gas line with bubbler. -

Temperature-controlled oil bath.

Experimental Protocol

Phase 1: Preparation & The "Krafft Point" Challenge

Critical Insight: Sodium hexadecanesulfonate has a high Krafft point (often

-

Charge Reactor: Add 100 mL DI water and 0.1 g

to the flask. -

Surfactant Dissolution: Add 0.4 g SHS .

-

Heat: Warm the reactor to 60°C under gentle stirring until the solution is perfectly clear. Do not proceed if turbid.

-

Inert Atmosphere: Purge with

for 20 minutes to remove dissolved oxygen (oxygen inhibits radical propagation).

Phase 2: Polymerization[4]

-

Monomer Addition: Increase stir speed to 350 rpm . Add 20.0 g Purified Styrene .

-

Pre-Emulsification: Allow to stir at 60°C for 10 minutes. The mixture should appear as a milky white emulsion.

-

Initiation: Dissolve 0.1 g KPS in 5 mL DI water. Inject this solution into the reactor.

-

Reaction: Raise temperature to 70°C . Maintain for 6–8 hours .

-

Visual Check: Within 15-30 minutes, the milky white emulsion should shift to a "bluish" translucence (Tyndall effect), indicating the formation of nanoparticles (

nm).

-

Phase 3: Termination & Cleaning

-

Cooling: Cool reactor to room temperature.

-

Filtration: Filter latex through glass wool or a 100

mesh to remove any coagulum (large clumps). -

Purification: Dialyze against DI water for 48 hours (changing water twice daily) to remove unreacted surfactant and salts.

Workflow Diagram

Figure 2: Step-by-step synthesis workflow. Note the critical dissolution step prior to monomer addition.

Results & Characterization

To validate the protocol, the following data should be acquired.

Table 1: Typical Physicochemical Properties

| Parameter | Method | Expected Value | Notes |

| Particle Size ( | Dynamic Light Scattering (DLS) | 80 – 150 nm | Depends on surfactant concentration. |

| Polydispersity Index (PDI) | DLS | Indicates monodisperse system. | |

| Zeta Potential | Electrophoresis | High stability due to sulfonate groups. | |

| Conversion | Gravimetric Analysis | After 8 hours at 70°C. |

Self-Validation Checklist:

-

Bluish Opalescence: If the final latex looks like white paint (opaque), particles are likely

nm. If it has a blue tinge, particles are likely -

Coagulum Free: The filter mesh should be relatively clean. Excessive solid chunks indicate instability (insufficient surfactant or agitation issues).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<80%) | Oxygen inhibition | Increase |

| Large Coagulum | Agitation too fast (shear) | Reduce RPM; ensure Teflon blade is submerged. |

| Large Coagulum | Surfactant below Krafft Point | Critical: Ensure SHS is fully dissolved at |

| Broad PDI | Nucleation period too long | Add initiator as a single rapid bolus, not dropwise. |

References

-

Hydrolytic Stability of Sulfonates

- Source: The Alkaline Hydrolysis of Sulfon

-

[Link]

-

CMC and Surfactant Properties

- Source: Critical Micelle Concentration (CMC) - Wikipedia (General Reference for C12 vs C16 trends).

-

[Link]

-

Krafft Point & Solubility

- Source: Long chain soaps and alkyl sulfates in aqueous solutions (Dissertation, Uni-Regensburg). Note: Discusses the high Krafft point of C16 chains.

-

[Link]

-

Emulsion Polymerization Mechanism

- Source: Emulsion Polymeriz

-

[Link]

Sources

Troubleshooting & Optimization

Preventing precipitation of sodium hexadecanesulfonate in high acetonitrile mobile phases

Technical Support Center: Ion-Pair Chromatography

A Guide to Preventing Precipitation of Sodium Hexadecanesulfonate in High Acetonitrile Mobile Phases

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). Specifically, we will address a common yet critical challenge: the precipitation of sodium hexadecanesulfonate, a long-chain ion-pairing reagent, when using mobile phases with a high concentration of acetonitrile.

This document provides in-depth explanations, actionable troubleshooting steps, and preventative protocols to ensure the robustness and reliability of your chromatographic analyses.

Understanding the Precipitation Problem

Sodium hexadecanesulfonate is an anionic ion-pairing reagent used to enhance the retention of basic, cationic analytes in reversed-phase HPLC.[1] It functions by adsorbing to the hydrophobic stationary phase (e.g., C18), creating a dynamic ion-exchange surface that interacts with and retains oppositely charged analytes.[2][3]

The core issue arises from the reagent's limited solubility in mobile phases containing a high percentage of organic solvent, particularly acetonitrile.[4] While sodium hexadecanesulfonate is readily soluble in water, its solubility dramatically decreases as the proportion of acetonitrile increases.[5] This can lead to precipitation, which manifests as system blockages, high backpressure, column death, and non-reproducible results.[4][6]

Frequently Asked Questions (FAQs)

Q1: Why is my sodium hexadecanesulfonate precipitating when I increase the acetonitrile percentage in my gradient?

Answer: This is a classic solubility issue. Sodium hexadecanesulfonate is a salt with a long hydrophobic alkyl chain (C16) and a polar sulfonate head group.[7][8] While the long chain provides the necessary hydrophobicity to interact with the stationary phase, the ionic nature of the sodium sulfonate group makes it poorly soluble in less polar solvents like acetonitrile. As the acetonitrile concentration increases during a gradient run, the mobile phase becomes less polar, and its capacity to keep the ion-pairing reagent dissolved diminishes, leading to precipitation.[4]

Q2: What is the maximum concentration of acetonitrile I can safely use with sodium hexadecanesulfonate?

Answer: There is no universal maximum percentage, as it depends on several factors:

-

Concentration of the Ion-Pairing Reagent: Higher concentrations (e.g., >10 mM) will precipitate at lower acetonitrile percentages.

-

Buffer Concentration and Type: The presence of other salts in your buffer can affect the overall solubility through the "salting-out" effect.

-

Temperature: Lower temperatures generally decrease the solubility of salts in organic/aqueous mixtures. Running the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can sometimes help, but this must be carefully monitored as temperature also affects retention and selectivity.[3][9]

It is crucial to perform a mobile phase solubility test before running it on your HPLC system. Prepare your intended highest-percentage acetonitrile mobile phase composition in a glass vial and observe it for any cloudiness or crystal formation over several hours.

Q3: Can I substitute acetonitrile with methanol?

Answer: Yes, and this is often a recommended solution. Many ion-pairing reagents, including alkyl sulfonates, exhibit significantly better solubility in methanol compared to acetonitrile.[4][10] If your separation allows for it, substituting methanol for acetonitrile can be the simplest way to prevent precipitation. However, be aware that this will change the selectivity of your separation, and method re-validation will be necessary.

Q4: My mobile phase looks clear in the bottle, but I'm still getting high backpressure. Is this related?

Answer: It is highly likely. Precipitation can occur within the HPLC system where conditions may differ from the bulk solution in the bottle. This can happen in the pump heads, check valves, or, most critically, at the head of the HPLC column where the mobile phase first contacts the stationary phase.[4][6] Even microscopic precipitation can accumulate over time and cause a significant increase in system backpressure.

Troubleshooting Guide: Diagnosing and Resolving Precipitation

If you suspect precipitation is occurring, a systematic approach is needed to resolve the issue and prevent damage to your instrument and column.

Workflow for Troubleshooting Precipitation

The following diagram outlines a logical workflow for diagnosing and addressing precipitation issues.

Caption: Troubleshooting workflow for precipitation issues.

Preventative Protocols and Best Practices

Proactive measures are the most effective way to manage ion-pairing methods and avoid precipitation.

Protocol 1: Mobile Phase Preparation and Solubility Testing

-

Aqueous Phase Preparation: Dissolve the sodium hexadecanesulfonate and any buffer salts completely in the aqueous portion of the mobile phase before adding any organic solvent. Use high-purity water (e.g., 18.2 MΩ·cm).

-

Solubility Test: In a separate, clean glass container, prepare a small volume (e.g., 20 mL) of the mobile phase at the highest organic concentration your method will use.

-

Observation: Vigorously mix the test solution. Let it stand for at least one hour at the intended operating temperature. Visually inspect for any signs of cloudiness (turbidity) or solid precipitate. If any is observed, the mobile phase is not viable.[11]

-

Modification: If precipitation occurs, reformulate the mobile phase by either:

-

Decreasing the concentration of sodium hexadecanesulfonate.

-

Decreasing the maximum percentage of acetonitrile.

-

Replacing acetonitrile with methanol.[4]

-

-

Final Preparation: Once a stable formulation is confirmed, prepare the bulk mobile phase. It is good practice to filter the aqueous component through a 0.22 µm or 0.45 µm filter before use.

Data Table: General Guidance on Solvent Choice

| Property | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation |

| Elution Strength | Higher | Lower | ACN is a stronger solvent in RPLC, eluting compounds faster. |

| Viscosity | Lower | Higher | Lower viscosity of ACN leads to lower backpressure. |

| UV Cutoff | ~190 nm | ~205 nm | ACN is preferred for low UV detection. |

| Solubility of Alkyl Sulfonates | Poor | Good | Methanol is the preferred solvent to prevent precipitation of long-chain ion-pairing reagents. [4][10] |

Protocol 2: System Startup, Shutdown, and Storage

-

Equilibration: Ion-pairing methods require extensive column equilibration, often needing 20-50 column volumes to achieve stable retention times.[2][9]

-

Daily Shutdown: Do not leave the system idle in a high-organic mobile phase containing the ion-pairing reagent. Flush the entire system, including the column, with a "safe" mobile phase like 50:50 Methanol/Water (no buffer) for at least 20-30 minutes. This prevents salt precipitation as the solvent slowly evaporates in pump heads or seals.[4]

-

Column Dedication: It is a widely accepted best practice to dedicate a column exclusively for ion-pairing applications.[10] Fully removing the ion-pairing reagent from the stationary phase is extremely difficult, and residual reagent can interfere with future non-ion-pairing methods.[4][10]

-

Long-Term Storage: For long-term storage, flush the ion-pairing reagent and buffer from the column using the shutdown procedure, and then store the column in a non-buffered solvent like 80:20 Acetonitrile/Water or 100% Methanol, according to the manufacturer's instructions.

By understanding the chemical principles behind sodium hexadecanesulfonate solubility and implementing these robust preventative and troubleshooting protocols, you can ensure the success and reproducibility of your ion-pair chromatography analyses.

References

-

Dolan, J. W. (2010). Washing Ion Pairing Columns. Separation Science. Retrieved from [Link]

-

Dolan, J. W. (2000). Liquid Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 38. Retrieved from [Link]

-

Chromatography Forum. (2005). Ion Pairing Reagents. Retrieved from [Link]

-

ResearchGate. (2019). What can be used instead of sodium heptane sulfonate as an ion-pairing reagent in HPLC analysis?. Retrieved from [Link]

-

Agilent Technologies. (2018). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Hexadecanoic acid, 2-sulfo-, 1-methyl ester, sodium salt on Newcrom R1 HPLC column. Retrieved from [Link]

-

Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

-

ResearchGate. (2017). Can one use ion pairing reagent instead of another?. Retrieved from [Link]

-

Chromatography Forum. (2005). Removing the Ion Pair Reagent from a Reversed Phase Column. Retrieved from [Link]

-

LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

-

Dolan, J. W. (2004). The Case of the Unintentional Ion-Pairing Reagent. Separation Science. Retrieved from [Link]

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

-

Dolan, J. W. (2002). Ion Pairing — Blessing or Curse?. LCGC International. Retrieved from [Link]

-

Ottokemi. (n.d.). n-Hexadecane sulphonic acid sodium salt, for HPLC 99%. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. sepscience.com [sepscience.com]

- 3. welch-us.com [welch-us.com]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. 1-Hexadecane sulfonic acid sodium salt (Anhydrous) | IP9907 | Dawn Scientific [lichrom.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. n-Hexadecane sulphonic acid sodium salt, for HPLC 99% - 15015-81-3 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. dawnscientific.com [dawnscientific.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. tcichemicals.com [tcichemicals.com]

Validation & Comparative

Peptide Mapping Strategies: Sodium Hexadecanesulfonate vs. Trifluoroacetic Acid (TFA)

The following technical guide compares Sodium Hexadecanesulfonate (SHS) and Trifluoroacetic Acid (TFA) for peptide mapping.

Executive Summary

In peptide mapping, the choice of ion-pairing agent (IPA) dictates selectivity, retention, and detector compatibility.

-

Trifluoroacetic Acid (TFA) is the industry "Gold Standard" for general profiling. It offers a balance of volatility (MS-compatibility) and hydrophobic ion-pairing, ensuring sharp peaks for a wide range of peptides.

-

Sodium Hexadecanesulfonate (SHS) is a "Specialist" reagent. It is a long-chain surfactant (C16) that acts as a dynamic stationary phase modifier . It provides extreme retention for highly polar/basic peptides that otherwise elute in the void volume. However, it is non-volatile and generally incompatible with Mass Spectrometry (MS) .

Recommendation: Use TFA for routine LC-UV-MS peptide mapping. Reserve SHS strictly for LC-UV assays targeting specific, unretained hydrophilic impurities where TFA fails.

Mechanistic Comparison

The fundamental difference lies in how these reagents interact with the stationary phase (C18) and the peptide.

Trifluoroacetic Acid (TFA) [1]

-

Mechanism: Transient Ion-Pairing . The trifluoroacetate anion (

) pairs with positively charged peptide residues (Lys, Arg, N-terminus). This neutralizes the charge, increasing hydrophobicity and retention. -

Dynamics: TFA is in rapid equilibrium. It modifies the analyte more than the column.

-

Outcome: Sharp peaks, moderate retention increase for basics, excellent solubility.

Sodium Hexadecanesulfonate (SHS) [2][3]

-

Mechanism: Dynamic Stationary Phase Modification . The hydrophobic C16 tail of SHS inserts deeply into the C18 stationary phase ligands. The negatively charged sulfonate group (

) remains exposed to the mobile phase. -

Dynamics: This effectively converts the Reversed-Phase (RP) column into a Strong Cation Exchange (SCX)/RP Mixed-Mode surface. The modification is semi-permanent and difficult to wash off.

-

Outcome: Massive retention shift for basic peptides (via ionic attraction to the fixed sulfonate), altered selectivity, and potential for "permanent" column modification.

Figure 1: Mechanistic difference between transient ion-pairing (TFA) and dynamic surface modification (SHS).

Performance Comparison Data

The following table summarizes the performance characteristics based on experimental observations in peptide chromatography.

| Feature | Trifluoroacetic Acid (TFA) | Sodium Hexadecanesulfonate (SHS) |

| Primary Mode | Reversed-Phase Ion Pairing | Ion-Interaction / Dynamic SCX |

| Retention of Basics | Moderate (Good for most tryptic peptides) | Extreme (Retains "void volume" peptides) |

| Retention of Acidics | Standard RP behavior | Reduced (Repulsion from sulfonate surface) |

| Volatility | High (Compatible with LC-MS) | None (Solid salt, precipitates in MS source) |

| Detector Suitability | UV (214 nm) & ESI-MS | UV Only (210-220 nm) |

| Column Regeneration | Easy (Flush with organic) | Difficult (Requires extensive washing) |

| pH Range | Typically pH 2.0 (0.1% v/v) | Typically pH 2.5 - 4.0 (buffer required) |

Experimental Scenario: The "Void Volume" Problem

-

Challenge: A hydrophilic peptide fragment (e.g., small polar sequence H-Gly-Arg-Lys-OH) elutes at the void volume (

) using 0.1% TFA/Acetonitrile. -

TFA Result: Peptide co-elutes with salt/injection front. No integration possible.

-

SHS Result: Addition of 5 mM SHS retains the peptide significantly (k' > 5) due to strong ionic attraction to the sulfonate-coated surface.

Experimental Protocols

Protocol A: Standard TFA Peptide Mapping (LC-MS Ready)

Use this for general characterization, identification, and sequence coverage.

-

Mobile Phase A: 0.05% - 0.1% (v/v) TFA in Water (LC-MS Grade).

-

Mobile Phase B: 0.05% - 0.1% (v/v) TFA in Acetonitrile.

-

Column: C18, 1.7 µm or 2.5 µm (e.g., Waters BEH or CSH).

-

Gradient: 2% B to 40% B over 60 minutes.

-

Equilibration: 10-15 minutes.

-

Detection: UV 214 nm and ESI-MS (Positive Mode).

Protocol B: SHS "High Retention" Mapping (UV Only)

Use this ONLY for targeted quantification of polar species that fail to retain with TFA.

-

Preparation of SHS Modifier:

-

Dissolve Sodium Hexadecanesulfonate to 10 mM in water (warm to 40°C if necessary to dissolve).

-

-

Mobile Phase A: 5 mM SHS in 20 mM Phosphate Buffer (pH 2.5).

-

Note: Phosphate is used to buffer the pH; SHS is the retainer.

-

-

Mobile Phase B: 5 mM SHS in 50:50 Acetonitrile:Water.

-

Critical: SHS must be present in both phases to maintain the dynamic coating on the column during the gradient.

-

-

Column: C18 (Dedicate this column to SHS; do not reuse for MS).

-

Equilibration: Required Long Equilibration (>60 mins) to establish the dynamic coating on the C18 surface.

-

Detection: UV 210-220 nm. DO NOT CONNECT TO MS.

Decision Framework

When should you deviate from the standard TFA method?

Figure 2: Decision tree for selecting Ion Pairing Agents.

Critical Considerations

-

MS Contamination Risk: Sodium Hexadecanesulfonate is a non-volatile salt. If introduced into a Mass Spectrometer:

-

It will form sodium adducts

, splitting the signal and complicating data analysis. -

It will precipitate in the desolvation capillary, potentially clogging the source.

-

Rule: Never use SHS with LC-MS. If MS is required for polar peptides, consider HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) columns instead of adding SHS.

-

-

Column Memory Effect: The C16 chain of SHS binds strongly to the C18 stationary phase. It is difficult to remove.

-

Protocol for Removal: Wash with 50% Methanol/Water (no salt) for 20 column volumes, followed by 100% Acetonitrile, then 100% Isopropanol. Even then, trace sulfonate effects may persist. Best practice is to dedicate a column to SHS methods.

-

-

Alternative Sulfonates: While "Hexadecanesulfonate" (C16) provides maximum retention, shorter chains like Sodium Hexanesulfonate (C6) or Sodium Octanesulfonate (C8) are more commonly used in USP monographs. They equilibrate faster but offer slightly less retention than C16. The same "No MS" rule applies.

References

-

Effect of Ion-Pairing Reagents on Peptide Retention Source: Journal of Chromatography A. Context: Establishes the linear relationship between alkyl chain length of the pairing agent and peptide retention time. URL:[Link]

-

TFA vs. Formic Acid vs. Difluoroacetic Acid in Peptide Mapping Source: Waters Corporation Application Note. Context: Compares volatile acidic modifiers for LC-MS performance, highlighting why TFA is the baseline for chromatography despite suppression. URL:[Link]

Sources

Effect of counter-ion concentration on sodium hexadecanesulfonate ion-pairing efficiency

Optimizing Ion-Pairing Efficiency: Sodium Hexadecanesulfonate ( ) vs. Octanesulfonate ( )

Executive Summary

In the analysis of polar basic compounds (catecholamines, peptides, alkaloids), standard C18 retention often fails. While Sodium Octanesulfonate (SOS) is the industry standard for Ion-Pair Chromatography (IPC), Sodium Hexadecanesulfonate (SHS) represents a "nuclear option" for analytes requiring extreme retention.

This guide objectively compares SHS against its shorter-chain counterparts. The core finding: SHS operates primarily via a Dynamic Ion-Exchange mechanism rather than simple solution-phase ion-pairing. Consequently, it offers superior retention at significantly lower concentrations (0.5–2 mM) but introduces critical risks regarding column hysteresis, solubility, and equilibration time.

Mechanistic Insight: The "Soap on a Wall" Theory

To understand the concentration effect, we must correct a common misconception. With long-chain reagents like SHS (

The Dynamic Ion-Exchange Model

Due to its significant hydrophobicity, SHS partitions strongly into the C18 stationary phase before the analyte arrives. The

-

Low Concentration (< 1 mM): SHS covers active sites; retention increases linearly.

-

Critical Micelle Concentration (CMC): Unlike SOS, SHS has a very low CMC. Above this point, micelles form in the mobile phase, acting as a "pseudo-stationary phase" that moves. This can actually reduce retention (the "Fold-Over Effect") as analytes partition into the moving micelles.

Visualization: Mechanism of Action

The following diagram illustrates the dominant mechanism for SHS compared to shorter-chain reagents.

Comparative Analysis: SHS vs. Alternatives

The choice of counter-ion concentration depends heavily on the alkyl chain length. The table below summarizes the performance characteristics derived from thermodynamic retention models.

Table 1: Performance Comparison of Sulfonate Reagents

| Feature | Sodium Octanesulfonate (SOS - C8) | Sodium Hexadecanesulfonate (SHS - C16) |

| Optimal Concentration | 5.0 – 20.0 mM | 0.5 – 5.0 mM |

| Retention Mechanism | Mixed (Pairing + Adsorption) | Dominant Surface Adsorption |

| Retention Power ( | Moderate | Extreme (2-5x higher than SOS) |

| Equilibration Time | 20 – 30 column volumes | > 100 column volumes |

| Fold-Over Point | High (~20-30 mM) | Low (~5 mM) |

| Solubility Risk | Low (Soluble in high % organic) | High (Precipitates >50% ACN or MeOH) |

| Mass Spec Compatibility | No (Non-volatile salt) | No (Non-volatile salt) |

Key Insight: The Concentration "Sweet Spot"

For SHS, less is often more .

-

0.5 mM SHS often yields similar retention to 10 mM SOS .

-

Increasing SHS beyond 5 mM rarely improves resolution and risks precipitation in the pump heads or column frit.

Experimental Protocol: The "Hysteresis Loop" Validation

Working with SHS requires a self-validating protocol to ensure the column is actually equilibrated. Unlike standard HPLC, a stable baseline does not indicate stable retention times with SHS.

Protocol: SHS Method Development

Objective: Determine the minimum concentration required for resolution while avoiding precipitation.

Materials:

-

Column: C18 (End-capped), 150mm x 4.6mm, 5µm.

-

Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + X mM SHS .

-

Mobile Phase B: Acetonitrile (Note: Do not exceed 50% B if [SHS] > 2 mM).

Step-by-Step Workflow:

-

Solubility Check (Critical):

-

Mix the proposed Mobile Phase A and B in a beaker at the highest organic ratio intended (e.g., 50/50).

-

Observe for 30 minutes. If any turbidity appears, the method is invalid. SHS solubility drops drastically in organic solvents.

-

-

Column Conditioning (The "Burn-In"):

-

Flow Mobile Phase A (100%) for 60 minutes.

-

Why: You are coating the column. The C16 chains need time to intercalate into the C18 phase.

-

-

The Hysteresis Test:

-

Run a standard gradient (e.g., 5% to 40% B).

-

Inject standard mixture 3 times.

-

Pass Criteria: Retention time drift < 0.5% between injections.

-

Fail Action: If retention is drifting upwards, the column is not saturated. Increase equilibration time, NOT concentration.

-

-

Column Washing (The "Strip"):

-

WARNING: Do not wash with 100% Acetonitrile immediately. SHS salts will precipitate inside the pores.

-

Wash Step 1: 90% Water / 10% Acetonitrile (no buffer) for 20 CVs.

-

Wash Step 2: 50% Water / 50% Acetonitrile for 20 CVs.

-

Wash Step 3: 100% Acetonitrile (only after salt is removed).

-

Decision Guide: When to use SHS?

Use the following logic flow to determine if SHS is the correct tool for your separation.

Troubleshooting & Limitations

The "Ghost Peak" Phenomenon

Impure SHS reagents often contain homologous series contaminants (C12, C14). Because SHS concentrates on the column, these impurities can elute as ghost peaks during gradient runs.

-

Solution: Use only "HPLC Grade" reagents (purity >99%).

Temperature Sensitivity

Adsorption isotherms are temperature-dependent.

-

Observation: Increasing temperature often decreases retention more drastically with SHS than SOS, as the C16 chain desorbs from the C18 surface.

-

Control: Thermostat the column compartment to ±0.5°C.

Irreversible Modification

Once a column is used with SHS, it should be dedicated to that method. Even rigorous washing often fails to remove all long-chain sulfonates, altering the selectivity for future standard C18 methods.

References

-

Horváth, C., et al. (1977). Enhancement of retention by ion-pair formation in high-performance liquid chromatography with solvophobic theory. Analytical Chemistry.[1][2][3][4][5][6][7][8] Link

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.Link

-

Shimadzu. (2024). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.Link

-

Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[6] Wiley-Interscience. (Reference for general IPC theory and buffer solubility).

Sources

- 1. uv.es [uv.es]

- 2. researchgate.net [researchgate.net]

- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. itwreagents.com [itwreagents.com]

- 6. dawnscientific.com [dawnscientific.com]

- 7. Effect of the counter-anion type and concentration on the liquid chromatography retention of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of 1-Hexanesulfonic acid, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Researcher's Guide to Sourcing and Validating 1-Hexadecanesulfonic Acid Sodium Salt Standard Reference Materials

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your analytical standards is paramount. This guide provides a comprehensive comparison of commercially available 1-Hexadecanesulfonic acid sodium salt (CAS 15015-81-3) standard reference materials. As a seasoned application scientist, this document moves beyond a simple product listing to offer a framework for selection and validation, ensuring the accuracy and reproducibility of your analytical methods.

Understanding the Criticality of Your Standard

1-Hexadecanesulfonic acid sodium salt is a long-chain anionic surfactant frequently employed as an ion-pairing agent in reversed-phase high-performance liquid chromatography (HPLC). Its ability to form neutral complexes with basic and polar analytes enhances their retention and improves chromatographic separation. Given this crucial role, the purity and characterization of your standard reference material directly impact the reliability of your results. Potential impurities, such as shorter or longer alkyl chain homologs or inorganic salts, can interfere with your analysis, leading to inaccurate quantification and method variability.

Comparative Analysis of Commercial Sources

| Supplier | Product Grade | Purity Specification | Available Documentation |

| Sigma-Aldrich (Merck) | 98% | ≥98% | Certificate of Analysis, Certificate of Origin[1] |